Methyl tetrahydro-2H-pyran-3-carboxylate
Overview
Description
Methyl tetrahydro-2H-pyran-3-carboxylate is an organic compound with the molecular formula C7H12O3 It is a derivative of tetrahydropyran, a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method is favored due to its efficiency and the relatively mild reaction conditions required. The reaction generally involves the use of a catalyst, such as a transition metal or an acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of methyl tetrahydro-2H-pyran-3-carboxylate may involve multicomponent reactions (MCRs) due to their high efficiency, atom economy, and green reaction conditions . These reactions typically involve the combination of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions, including nanocatalysis and organocatalysis.
Chemical Reactions Analysis
Types of Reactions
Methyl tetrahydro-2H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used but can include amides, thioesters, and other derivatives.
Scientific Research Applications
Methyl tetrahydro-2H-pyran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of methyl tetrahydro-2H-pyran-3-carboxylate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect different biochemical pathways, depending on the specific enzyme and the context of the reaction.
Comparison with Similar Compounds
Methyl tetrahydro-2H-pyran-3-carboxylate can be compared with other similar compounds, such as:
Methyl tetrahydro-2H-pyran-4-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.
2H-Pyran, tetrahydro-3-methyl-: This compound lacks the carboxylate group and has different chemical properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity, which makes it a valuable intermediate in various synthetic processes.
Properties
IUPAC Name |
methyl oxane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-9-7(8)6-3-2-4-10-5-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQWURYBHIADGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517639 | |
Record name | Methyl oxane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18729-20-9 | |
Record name | Methyl oxane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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